
叔丁基4-(3-甲氧基-3-氧代丙基)哌嗪-1-羧酸酯
描述
Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
科学研究应用
Chemistry: In chemistry, tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems. It helps in understanding the interaction of these compounds with biological targets.
Medicine: In medicine, it is explored for its potential therapeutic properties. Piperazine derivatives have been investigated for their use in treating conditions such as anxiety, depression, and parasitic infections.
Industry: Industrially, this compound is used in the production of polymers and other materials. Its unique structural properties make it suitable for creating materials with specific characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-methoxy-3-oxopropyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran at room temperature for about 18 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group or the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
- Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and oxopropyl groups make it particularly useful in synthetic chemistry and pharmaceutical research, distinguishing it from other piperazine derivatives .
属性
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-14(8-10-15)6-5-11(16)18-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUALASVNJKBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

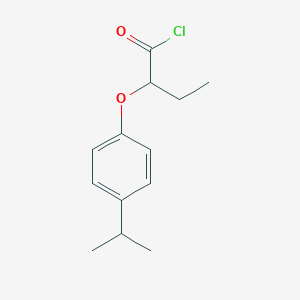
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
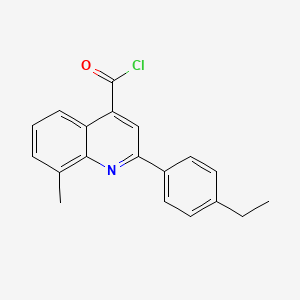
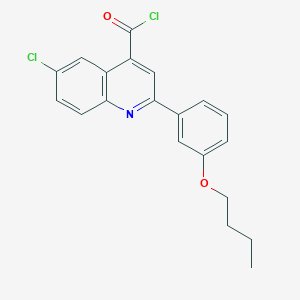
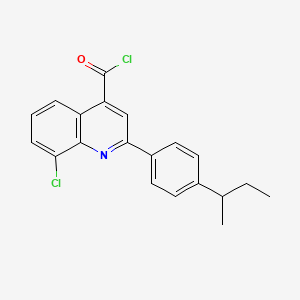
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)
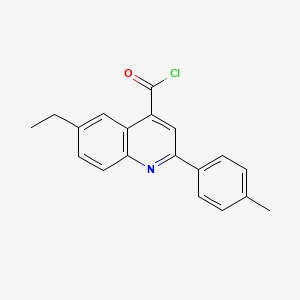
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)
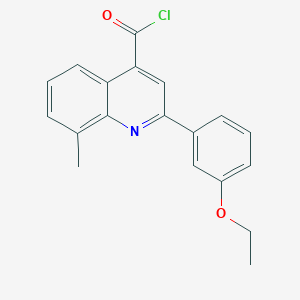
![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
![2-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393917.png)
![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)
